4-Cyclopropylmethoxy-3,5-dimethylbenzylamine
Overview
Description
4-Cyclopropylmethoxy-3,5-dimethylbenzylamine, also known as Cyclopropylmescaline (CPM), is a lesser-known psychedelic drug . It was first synthesized by Alexander Shulgin . The dosage range is listed as 60–80 mg and the duration listed as 12–18 hours . CPM produces closed-eye imagery, visuals, and fantasies .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzyl group, C6H5CH2, attached to a dimethyl amino functional group . The empirical formula is C9H13N and the molecular weight is 135.21 .Scientific Research Applications
1. Cyclopropane Derivatives in Biological Activity
Cyclopropanecarboxylic Acid Derivatives : Cyclopropanecarboxylic acid and its derivatives are known for their biological activity, leading to the synthesis of compounds with herbicidal and fungicidal properties. Tian et al. (2009) developed new thiourea derivatives of cyclopropanecarboxylic acid, demonstrating significant bioactivity, suggesting potential applications in agriculture and biochemistry (Tian, Song, Wang, & Liu, 2009).
2. Metal Carbenoid Reactions with Cyclopropenes
Transition Metal-catalyzed Reactions : Cyclopropenes exhibit versatile reactivity in the presence of transition metal catalysts. Archambeau et al. (2015) explored the reactivity of carbenoids derived from cyclopropenes in cyclopropanation and C-H insertion reactions, highlighting their utility in organic synthesis and the development of novel compounds with potential applications in medicinal chemistry and material science (Archambeau, Miege, Meyer, & Cossy, 2015).
3. Cyclometallation of Amines and Imines
Cyclometallation Pathways : Davies et al. (2003) investigated the cyclometallation of N,N-Dimethylbenzylamine and related compounds with metal complexes, revealing mechanistic insights that could inform the synthesis of metal-organic frameworks (MOFs) and catalytic sites for organic transformations (Davies, Al-duaij, Fawcett, Giardiello, Hilton, & Russell, 2003).
properties
IUPAC Name |
[4-(cyclopropylmethoxy)-3,5-dimethylphenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-9-5-12(7-14)6-10(2)13(9)15-8-11-3-4-11/h5-6,11H,3-4,7-8,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXCSQLRMGFPIRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC2CC2)C)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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